2-Butyl-2-trifluoromethyl-hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-trifluoromethyl-hexanoic acid is a fluorinated carboxylic acid with the molecular formula C11H19F3O2 and a molecular weight of 240.26 g/mol . This compound is known for its unique chemical properties due to the presence of both butyl and trifluoromethyl groups attached to the hexanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-butyl-hexanoic acid with a trifluoromethylating agent under controlled conditions
Industrial Production Methods
Industrial production of 2-Butyl-2-trifluoromethyl-hexanoic acid may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-2-trifluoromethyl-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-trifluoromethyl-hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Butyl-2-trifluoromethyl-hexanoic acid involves its interaction with molecular targets through its carboxylic acid and trifluoromethyl groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various molecular pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-hexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Trifluoromethyl-hexanoic acid: Lacks the butyl group, leading to variations in reactivity and applications.
Uniqueness
2-Butyl-2-trifluoromethyl-hexanoic acid is unique due to the presence of both butyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H19F3O2 |
---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-butyl-2-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C11H19F3O2/c1-3-5-7-10(9(15)16,8-6-4-2)11(12,13)14/h3-8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
FVWOIZXIHQTMQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)(C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.